

Technical Support Center: Selenium-78 Analysis Using Collision Cell Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Selenium-78

Cat. No.: B083074

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing collision cell technology for the analysis of **Selenium-78** (^{78}Se) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral interferences affecting ^{78}Se analysis?

A1: The accurate measurement of ^{78}Se is primarily hindered by two types of spectral interferences:

- **Polyatomic Interferences:** The most significant polyatomic interference is from the argon dimer, specifically $^{40}\text{Ar}^{38}\text{Ar}^+$, which has the same mass-to-charge ratio (m/z 78) as $^{78}\text{Se}^+$.^[1]^[2]
- **Doubly Charged Ion Interferences:** Isobaric interference from doubly charged rare earth elements (REEs), such as $^{156}\text{Gd}^{2+}$ and $^{156}\text{Dy}^{2+}$, can also lead to artificially elevated ^{78}Se signals.^[2]^[3]

Q2: How does collision cell technology help in mitigating these interferences?

A2: Collision/Reaction Cell (CRC) technology is employed to reduce or eliminate spectral interferences before they reach the mass analyzer.^[4]^[5] This is achieved by introducing a gas

into the cell that interacts with the ion beam from the plasma. The two primary mechanisms are:

- Collision Mode (with Kinetic Energy Discrimination - KED): An inert gas, typically Helium (He), is introduced into the cell. Polyatomic ions, being larger than the analyte ions of the same mass, undergo more collisions and lose more kinetic energy. A voltage barrier at the cell exit then allows the higher-energy analyte ions to pass while discriminating against the lower-energy interfering ions.[\[3\]](#)[\[6\]](#)
- Reaction Mode: A reactive gas, such as hydrogen (H₂) or oxygen (O₂), is used.[\[7\]](#)[\[8\]](#) This gas selectively reacts with either the interfering ions or the analyte ions to separate them by mass. For instance, H₂ can react with argon-based interferences, while O₂ can be used in a "mass-shift" approach where ⁷⁸Se⁺ is converted to ⁷⁸Se¹⁶O⁺ and measured at m/z 94, away from the original interference.[\[9\]](#)[\[10\]](#)

Q3: I am observing unexpectedly high readings for ⁷⁸Se in my samples. What could be the cause and how can I troubleshoot it?

A3: Unusually high ⁷⁸Se signals are often indicative of unresolved spectral interferences. To troubleshoot this, consider the following steps:

- Identify the Source of Interference:
 - Argon-based interference (⁴⁰Ar³⁸Ar⁺): This is a common background interference. Running a blank solution should still show a signal at m/z 78 if this interference is not being effectively removed.
 - Doubly Charged REE Interference (¹⁵⁶Gd²⁺, ¹⁵⁶Dy²⁺): If your samples are known to or suspected of containing rare earth elements, this is a likely cause.[\[2\]](#)[\[3\]](#) You can screen for the presence of Gd and Dy by monitoring their singly charged ions (e.g., ¹⁵⁵Gd⁺, ¹⁶³Dy⁺).
- Optimize Collision Cell Parameters:
 - Helium (He) Mode: Ensure the He flow rate and KED voltage are optimized. Insufficient flow or an incorrect voltage can lead to incomplete removal of polyatomic interferences.[\[6\]](#)

- Hydrogen (H₂) Mode: Hydrogen is often more effective than Helium for removing argon-based interferences.[\[1\]](#)[\[7\]](#) Verify that the H₂ flow rate is correctly set.
- Oxygen (O₂) Mass-Shift Mode: If REE interferences are suspected, switching to a mass-shift method with O₂ can be highly effective as the REE²⁺ ions typically do not react to form oxides that would interfere with the shifted SeO⁺ mass.[\[9\]](#)[\[10\]](#)
- Perform Spike Recovery and Matrix-Matched Calibration: Spiking a known concentration of selenium into your sample matrix and assessing the recovery can help determine if matrix effects are suppressing or enhancing the signal. Using matrix-matched calibration standards can also improve accuracy.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High Background Signal in Blanks	Incomplete removal of $^{40}\text{Ar}^{38}\text{Ar}^+$ interference.	Increase the collision gas (He or H_2) flow rate. Optimize the KED voltage if using He mode. Consider using H_2 as it is generally more efficient for removing Ar-based interferences. [1] [7]
Poor Spike Recovery (Low)	Signal suppression due to high matrix components. Selenium has a high ionization potential, making it susceptible to matrix suppression. [9]	Dilute the sample. Use an internal standard to correct for matrix effects. Optimize plasma conditions for better ionization.
Poor Spike Recovery (High)	Unresolved spectral interferences from the sample matrix (e.g., $^{156}\text{Gd}^{2+}$).	Screen for the presence of interfering elements like Gd and Dy. [3] If present, use a reactive gas like O_2 in mass-shift mode or H_2 . [2] [8] [10] Mathematical correction equations can also be applied if the interfering element's concentration is known. [3]
Inconsistent or Drifting Signal	Instability in the plasma or collision cell conditions. Changes in the sample matrix affecting ionization. [9]	Allow for adequate instrument warm-up and stabilization time. Use an internal standard to correct for instrument drift. Ensure consistent acid concentration across all samples and standards.

Experimental Protocols

Protocol 1: General Method for ^{78}Se Analysis using Helium Collision Mode

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

- Sample Preparation: Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrogen peroxide) in a closed-vessel microwave system. Dilute the digested sample with deionized water to a final acid concentration of 1-2%.
- ICP-MS Operating Conditions:
 - RF Power: 1500 - 1600 W
 - Plasma Gas Flow: 15 L/min
 - Auxiliary Gas Flow: 0.8 - 1.2 L/min
 - Nebulizer Gas Flow: 0.9 - 1.1 L/min
 - Sample Uptake Rate: 0.2 - 0.4 mL/min
- Collision Cell Parameters (Helium Mode):
 - Helium Flow Rate: 4 - 6 mL/min (optimize for maximum interference removal with minimal signal loss).
 - Kinetic Energy Discrimination (KED) Voltage: -10 to -15 V (optimize based on instrument manufacturer's recommendations).
- Data Acquisition:
 - Monitored m/z: 78
 - Dwell Time: 100 ms
 - Integration Time: 1 s per point
 - Replicates: 3-5

Protocol 2: Method for ^{78}Se Analysis in the Presence of REE Interferences using Oxygen Mass-Shift Mode

This method is suitable for matrices containing elements like Gadolinium.

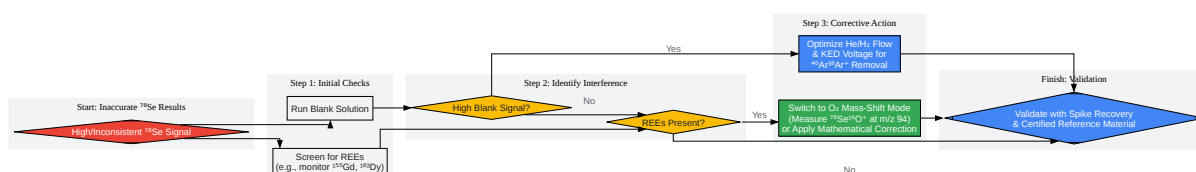
- Sample Preparation: Follow the same procedure as in Protocol 1.
- ICP-MS Operating Conditions: Similar to Protocol 1.
- Collision/Reaction Cell Parameters (Oxygen Mode):
 - Oxygen Flow Rate: 0.3 - 0.5 mL/min (optimize for efficient conversion of Se^+ to SeO^+).
 - Octopole Bias: -15 to -20 V (to promote the reaction).[9]
- Data Acquisition:
 - Monitored m/z: 94 (for $^{78}\text{Se}^{16}\text{O}^+$)
 - Dwell Time: 100 ms
 - Integration Time: 1 s per point
 - Replicates: 3-5

Quantitative Data Summary

Collision/Reaction Gas Mode	Typical Interference	Background Equivalent Concentration (BEC) for ^{78}Se	Detection Limit (DL)	Reference
No Gas	$^{40}\text{Ar}^{38}\text{Ar}^+$, $^{156}\text{Gd}^{2+}$	High (can be >100 ng/L)	Poor	[6]
Helium (He)	$^{40}\text{Ar}^{38}\text{Ar}^+$	~4 ng/L	Improved	[6]
Hydrogen (H_2)	$^{40}\text{Ar}^{38}\text{Ar}^+$	~6.5 ng/L	~8.5 ng/L	[1]
Oxygen (O_2) + H_2 (Mass-Shift)	$^{156}\text{Gd}^{2+}$, $^{40}\text{Ar}^{38}\text{Ar}^+$	Low (often sub-ppt)	Best	[9]

Note: BEC and DL values are instrument-dependent and can vary based on matrix conditions and optimization.

Visual Workflow



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Caption: Troubleshooting workflow for common interferences in ^{78}Se analysis.

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- To cite this document: BenchChem. [Technical Support Center: Selenium-78 Analysis Using Collision Cell Technology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083074#using-collision-cell-technology-for-selenium-78-analysis>]

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